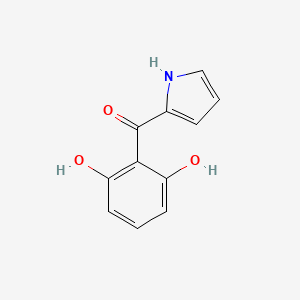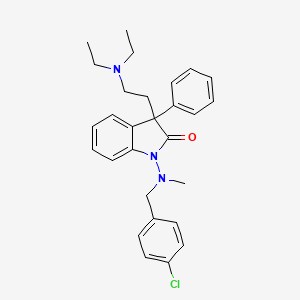
N-(4-Methylphenyl)-2-(2-(1-naphthylmethylene)hydrazino)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Compound X” for brevity, belongs to the class of hydrazones. Its chemical formula is C20H16N4O, and its systematic IUPAC name is N-(4-methylphenyl)-2-(2-naphthalen-1-ylmethylene)hydrazinecarboxamide . Let’s explore its properties and applications.
Méthodes De Préparation
Synthetic Routes::
- Condensation Reaction:
- Compound X can be synthesized via a condensation reaction between 4-methylbenzaldehyde and 1-naphthaldehyde in the presence of hydrazine hydrate.
- The reaction proceeds through the formation of a hydrazone intermediate, which subsequently cyclizes to yield Compound X.
- The overall reaction can be represented as follows:
4-Methylbenzaldehyde+1-Naphthaldehyde+Hydrazine hydrate→Compound X
- Industrial-scale production of Compound X involves optimization of reaction conditions, purification, and isolation.
- Solvent choice, temperature, and catalysts play crucial roles in achieving high yields.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: Compound X is susceptible to oxidation under certain conditions.
Reduction: Reduction of the carbonyl group can yield the corresponding hydrazine.
Substitution: The phenyl and naphthyl groups may undergo substitution reactions.
Cyclization: Intramolecular cyclization forms the hydrazone ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Various halogenating agents (e.g., bromine, chlorine).
Cyclization: Acidic or basic conditions.
- Oxidation: Oxidized forms of Compound X.
- Reduction: Hydrazine derivatives.
- Substitution: Substituted phenyl or naphthyl compounds.
Applications De Recherche Scientifique
Compound X finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Studied for its pharmacological effects.
Industry: Used in dye synthesis and other industrial processes.
Mécanisme D'action
- Compound X’s mechanism of action remains an active area of research.
- It likely interacts with specific molecular targets, affecting cellular processes.
- Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
- Compound X’s unique feature lies in its naphthylmethylene hydrazone moiety.
- Similar compounds include other hydrazones and related derivatives.
Propriétés
Numéro CAS |
357207-82-0 |
|---|---|
Formule moléculaire |
C20H17N3O2 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C20H17N3O2/c1-14-9-11-17(12-10-14)22-19(24)20(25)23-21-13-16-7-4-6-15-5-2-3-8-18(15)16/h2-13H,1H3,(H,22,24)(H,23,25)/b21-13+ |
Clé InChI |
XAIGAZBZINRASI-FYJGNVAPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine](/img/structure/B12001869.png)



![[4-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12001897.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12001906.png)
![2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001913.png)
![2-Hydroxy-5-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B12001922.png)

